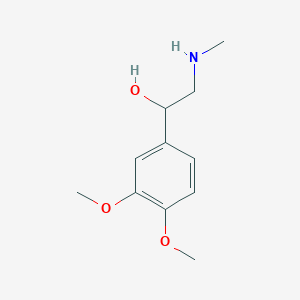

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known as Normacromerine, is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇NO₃. It features a phenethylamine core structure, which is characteristic of various psychoactive substances. The compound includes a 3,4-dimethoxyphenyl group attached to a methylaminoethanol moiety, contributing to its unique properties and potential biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods:

- From Veratraldehyde : This method involves the reaction of veratraldehyde with methylamine in the presence of reducing agents.

- One-Pot Reactions : Various synthetic pathways have been explored, including multi-component reactions that yield this compound alongside other derivatives.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that increasing concentrations of these compounds lead to a marked decrease in absorbance at 517 nm, indicating strong antioxidant activity .

Neuropharmacological Effects

This compound has been associated with psychoactive effects similar to those of mescaline and psilocin. Its structural similarity to phenethylamines suggests it may influence serotonin receptors, potentially affecting mood and cognition .

Comparative Analysis with Related Compounds

A comparative table highlights the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Methylenedioxymethamphetamine (MDMA) | Contains methylenedioxy group | Known for empathogenic effects |

| 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol | Different methoxy positions | Exhibits different psychoactive properties |

| 3,4-Dimethoxyphenethylamine | Lacks hydroxyl group | More potent stimulant properties |

The uniqueness of this compound lies in its specific methoxy positioning and the presence of the ethanolamine group. These features may influence its biological activity differently compared to other compounds in this category.

Case Studies and Research Findings

Recent studies have investigated the structure-activity relationship (SAR) of phenethylamine derivatives. Findings suggest that modifications at specific positions on the aromatic ring can significantly alter biological activity. For instance:

- Alkoxy Substituents : Compounds with alkoxy groups at the 3 and 4 positions tend to exhibit enhanced lipophilicity and biological activity compared to their hydrophilic counterparts .

- Amino Group Variations : The presence of primary or secondary amino functional groups is generally tolerated; however, tertiary amines often lead to reduced activity due to steric hindrance .

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCQAULQIAOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961983 |

Source

|

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-66-7, 41787-64-8 |

Source

|

| Record name | Normacromerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.